molecular formula C13H18O3 B12558150 11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate CAS No. 189744-32-9

11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate

Cat. No.: B12558150
CAS No.: 189744-32-9
M. Wt: 222.28 g/mol
InChI Key: WWJFDFZKOZMEHF-UHFFFAOYSA-N
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Description

11-Oxobicyclo[531]undec-8-en-8-yl acetate is a bicyclic compound with a unique structure that includes an acetate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate typically involves the formation of the bicyclic core followed by the introduction of the acetate group. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent oxidation and acetylation steps are used to introduce the oxo and acetate functionalities, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The acetate group can also undergo hydrolysis, releasing acetic acid and modifying the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and other fields .

Properties

CAS No.

189744-32-9

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(11-oxo-8-bicyclo[5.3.1]undec-8-enyl) acetate

InChI

InChI=1S/C13H18O3/c1-9(14)16-12-8-7-10-5-3-2-4-6-11(12)13(10)15/h8,10-11H,2-7H2,1H3

InChI Key

WWJFDFZKOZMEHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CCC2CCCCCC1C2=O

Origin of Product

United States

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